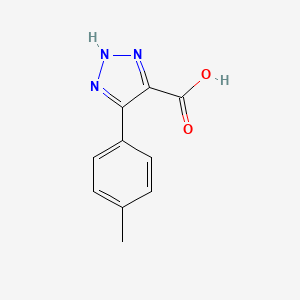

4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid

Description

Properties

IUPAC Name |

5-(4-methylphenyl)-2H-triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-6-2-4-7(5-3-6)8-9(10(14)15)12-13-11-8/h2-5H,1H3,(H,14,15)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBZIDCJFKBIHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cycloaddition of Azides with Alkynes Followed by Carboxylation

Comparative Data Table of Preparation Methods

| Methodology | Key Reagents & Catalysts | Reaction Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| CuAAC of p-tolyl alkyne and azide + Carboxylation | CuSO4/sodium ascorbate, p-tolyl alkyne, azide | Room temp to mild heating, aqueous solvents | 60-85 | High regioselectivity; requires post-cycloaddition carboxylation step |

| Enaminone + Sulfonyl Azide Cycloaddition | Enaminone, sulfonyl azide, solvents (1,4-dioxane, ethanol) | Variable temp; solvent-dependent | 50-75 | Mechanistic control via DFT; solvent impacts product distribution |

| Coupling of Benzotriazole-5-carboxylic acid derivatives | EDC-HCl, HOBt, DMF, substituted anilines | Room temperature, 12 hours | 60-70 | Adaptable to triazole carboxylic acid derivatives; moderate yields |

Research Findings and Mechanistic Insights

- Mechanism of Cycloaddition : The 1,3-dipolar cycloaddition between azides and alkynes or enaminones proceeds via a concerted asynchronous pathway, favoring formation of 1,4-disubstituted triazoles with high regioselectivity.

- Role of Catalysts : Copper(I) catalysts facilitate the cycloaddition by stabilizing the transition state and lowering activation energy. Organocatalysts and metal-free conditions have also been explored but with variable efficiency.

- Solvent Effects : Solvents such as 1,4-dioxane favor elimination steps leading to carboxylic acid formation, while protic solvents like ethanol may favor side reactions producing diazo compounds.

- Thermodynamics and Kinetics : DFT calculations reveal energy barriers for key steps such as cycloaddition, elimination, and hydrogen shifts, guiding the optimization of reaction conditions for maximum yield and selectivity.

Summary and Outlook

The preparation of this compound can be effectively achieved through copper-catalyzed azide-alkyne cycloaddition followed by carboxylation, or via enaminone-sulfonyl azide cycloaddition routes. Coupling strategies adapted from benzotriazole chemistry offer alternative synthetic pathways. Reaction conditions, catalyst choice, and solvent selection critically influence yield and purity.

Ongoing research emphasizes green chemistry approaches, catalyst recyclability, and solvent-free methods to enhance sustainability. The mechanistic understanding provided by computational studies supports rational design of improved synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the p-tolyl group and the carboxylic acid group.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, esterification of the carboxylic acid group will yield esters, while oxidation of the p-tolyl group can produce carboxylic acids or aldehydes.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmacophore in drug design. Triazoles are recognized for their biological activity, including antimicrobial, antifungal, and anticancer properties. The presence of the p-tolyl group enhances its hydrophobic interactions, potentially improving its binding affinity to biological targets.

Case Studies

- Anticancer Activity : Research has demonstrated that 1,2,3-triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Properties : Triazole derivatives have been explored for their efficacy against bacterial and fungal infections. The compound's ability to disrupt microbial cell membranes has been highlighted as a key mechanism of action .

Materials Science

In materials science, 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid serves as a building block for synthesizing functional materials such as polymers and coordination complexes. Its ability to form stable bonds with metals allows for the development of new materials with tailored properties.

Applications

- Corrosion Inhibition : Research indicates that triazole derivatives can effectively inhibit corrosion in metals and alloys, providing protective coatings that enhance durability in aggressive environments .

- Polymer Synthesis : The compound can be utilized in the synthesis of high-performance polymers through click chemistry methods, promoting the development of materials with specific mechanical and thermal properties .

Organic Synthesis

The compound acts as a versatile building block in organic synthesis. Its chemical reactivity allows it to participate in various reactions such as nucleophilic substitutions and esterifications.

Synthetic Pathways

- Click Chemistry : The Huisgen 1,3-dipolar cycloaddition reaction is commonly employed to synthesize this compound from azides and alkynes. This method is favored due to its simplicity and efficiency.

- Functionalization : The carboxylic acid group provides opportunities for further functionalization, enabling the creation of more complex molecules with desired properties.

Mechanism of Action

The mechanism of action of 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid depends on its specific application:

Enzyme Inhibition: In medicinal chemistry, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Metal Coordination: In materials science, the triazole ring can coordinate with metal ions, forming stable complexes that exhibit unique electronic and photophysical properties.

Protein-Ligand Interactions: In biological studies, the compound can interact with proteins, affecting their structure and function.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of triazole derivatives are highly dependent on substituents at the 1-, 4-, and 5-positions. Key analogues include:

Key Observations :

- Lipophilicity : Alkylthio chains (e.g., CDST) increase hydrophobicity, favoring membrane penetration in agrochemicals .

- Polarity : Sulfonamide or carboxylic acid groups improve water solubility, critical for drug bioavailability .

- Steric Effects : Cyclopropyl substituents (e.g., ) may hinder enzymatic degradation, enhancing metabolic stability.

Physicochemical Properties

Note: The carboxylic acid group enhances crystallinity and intermolecular hydrogen bonding, as observed in crystal structures of related triazoles .

Biological Activity

4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid is a member of the triazole family, characterized by its five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties. The unique structural features of this compound, particularly the p-tolyl group and the carboxylic acid functionality, contribute to its diverse reactivity and biological interactions.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can modulate enzyme activities and influence cellular pathways. The compound can act as an inhibitor or modulator of specific proteins involved in disease processes.

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on its target proteins. For example, triazole derivatives are known to influence pathways related to cancer cell proliferation and apoptosis through interactions with Bcl-2 proteins and other apoptotic factors .

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain triazole compounds can inhibit the growth of Bcl-2-expressing human cancer cell lines (e.g., MDA-MB-231 and HeLa) with low micromolar IC50 values . The structure-activity relationship (SAR) analyses indicate that modifications in the triazole ring can enhance efficacy against cancer cells.

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | MDA-MB-231 | < 5 | Inhibitory |

| This compound | HeLa | < 10 | Inhibitory |

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The compound has been evaluated for its ability to inhibit various pathogens. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Antiviral Activity

Emerging research suggests potential antiviral properties of triazole derivatives. For example, certain analogs have shown effectiveness in reducing the infectivity of influenza viruses by targeting viral components . The presence of specific functional groups in the triazole structure enhances this antiviral activity.

Case Studies

Case Study 1: Anticancer Efficacy

A study investigated the effects of various triazole derivatives on Bcl-2-expressing cancer cells. Among them, this compound exhibited promising results with an IC50 value significantly lower than that of traditional chemotherapeutics like gossypol . This highlights its potential as a lead compound for further development.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, this compound was tested against a panel of bacterial strains. Results indicated a broad spectrum of activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This positions the compound as a candidate for developing new antimicrobial agents.

Q & A

Advanced Research Question

- Density Functional Theory (DFT): Predict electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization at the triazole or carboxylic acid positions .

- Molecular Docking: Screen derivatives against target enzymes (e.g., cyclooxygenase-2) to prioritize synthesis .

- MD Simulations: Assess stability of ligand-protein complexes in physiological conditions .

Case Study:

DFT calculations on analogous triazoles revealed electron-withdrawing substituents enhance binding to COX-2 active sites, guiding synthesis of nitro- or halogenated derivatives .

How should researchers address contradictions in reported biological activity data for this compound?

Advanced Research Question

Contradictions often arise from assay variability or impurities. Mitigation strategies:

- Reproducibility Checks: Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) .

- Purity Validation: Use HPLC-MS (>95% purity) to exclude confounding byproducts .

- Mechanistic Studies: Combine kinase inhibition assays with transcriptomic profiling to confirm target specificity .

Example:

Discrepancies in antimicrobial activity were resolved by standardizing inoculum density and growth media across labs .

What solvent systems are optimal for studying the compound’s solubility and reactivity?

Basic Research Question

Q. Table: Solubility Profile

| Solvent | Solubility (mg/mL) | Stability (24h, 25°C) |

|---|---|---|

| Water | 1.2 | >90% |

| DMSO | 45.8 | >95% |

| Ethanol | 8.7 | >85% |

How can kinetic and mechanistic studies elucidate the compound’s role in catalytic reactions?

Advanced Research Question

- Kinetic Isotope Effects (KIE): Use deuterated analogs to identify rate-limiting steps in triazole-mediated catalysis .

- In Situ Spectroscopy: Monitor intermediates via Raman or IR during reactions .

- Computational Modeling: Map reaction pathways (e.g., transition states) using Gaussian or ORCA .

Example:

KIE studies revealed proton transfer at the triazole N2 position as the rate-determining step in acid-catalyzed esterification .

What strategies are effective for stabilizing the compound under varying storage conditions?

Basic Research Question

- Lyophilization: Preserve stability in solid form at -20°C .

- pH Control: Store in neutral buffers (pH 6–8) to prevent decarboxylation .

- Light Sensitivity: Use amber vials to avoid photodegradation of the triazole ring .

How can researchers validate the compound’s regioselectivity in multi-step syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.